N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide
Description
N'-{1-[3-(Trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide is a carbohydrazide derivative featuring a trifluoromethylphenyl ethylidene group. Its structure comprises a hydrazide backbone (R–CONH–NH–) linked to a 3-(trifluoromethyl)phenyl-substituted ethylidene moiety. The trifluoromethyl (–CF₃) group is electron-withdrawing, influencing electronic properties and enhancing metabolic stability, while the methoxy (–OCH₃) group may improve solubility and bioavailability. This compound is synthesized via condensation of a trifluoromethyl-substituted benzaldehyde with methoxycarbohydrazide under acidic conditions, a method analogous to other hydrazones . Characterization typically involves IR (C=O at ~1660 cm⁻¹, C=N at ~1620 cm⁻¹) and NMR spectroscopy .
Properties
IUPAC Name |
methyl N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-7(15-16-10(17)18-2)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJYZJWXBCHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide typically involves the condensation of 3-(trifluoromethyl)acetophenone with methoxycarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide":
- N'-[(1E)-1-[3-(Trifluoromethyl)phenyl]ethylidene]methoxycarbohydrazide :
-
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Analogues :
- These compounds have potential as antimicrobial agents and enzyme inhibitors .
- They can be synthesized from 4-(trifluoromethyl)benzohydrazide through three different synthetic approaches .
- These derivatives have been screened and found to moderately inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Some exhibited lower IC50 values for AChE than the drug rivastigmine .
- N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were identified as potent and selective inhibitors of AChE .
- N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine exhibited mild activity against Mycobacterium tuberculosis H37Rv and nontuberculous mycobacteria .
- Trifloxystrobin :
-
2-substituted derivatives of 4-(trifluoromethyl)benzohydrazide :
- Reported as antibacterial molecules effective against Mycobacterium tuberculosis and nontuberculous mycobacteria, Gram-positive cocci including methicillin-resistant Staphylococcus aureus, yeasts and molds .
- Also reported to have anticonvulsant, cytostatic/antiproliferative, cytotoxic, metal-chelating, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Structural Flexibility : The ethylidene carbohydrazide scaffold accommodates diverse substituents (e.g., –CF₃, –OCH₃, pyridinyloxy), enabling tailored electronic and steric properties. Trifluoromethyl groups enhance lipophilicity and metabolic resistance .
Synthetic Routes: Most analogs are synthesized via acid-catalyzed condensation of aldehydes/ketones with hydrazides. For example, uses HCl in ethanol , while employs glacial acetic acid .
Bioactivity :
- Antimicrobial : Pyrazole and thiophene derivatives (e.g., ) show activity against bacteria/fungi due to C=N and C=O motifs disrupting microbial membranes .
- Antioxidant : Naphthalene and isoindoline derivatives () exhibit radical scavenging via electron-donating groups (–OCH₃) .
- Metal Chelation : Pyridinyloxy analogs () act as prochelators, releasing active chelators under oxidative stress .
Spectroscopic Trends : IR C=O and C=N stretches are consistent across analogs (1650–1670 cm⁻¹ and 1615–1630 cm⁻¹, respectively), confirming hydrazone formation .
Contrasting Features:
- Activity vs. Toxicity : While thiosemicarbazides () show enhanced antimalarial activity over thiosemicarbazones, toxicity increases .
- Substituent Impact : –CF₃ improves stability but may reduce solubility compared to –OCH₃ .
Research Implications
Future studies should explore:
Biological Activity
N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide is a compound of significant interest in pharmaceutical and chemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Structure
- Molecular Formula : C20H19F3N2O4
- Molecular Weight : 404.37 g/mol
- CAS Number : 141517-21-7
The structure of this compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
This compound exhibits various biological activities, primarily through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, effective against certain bacterial strains.
- Antioxidant Properties : The presence of the methoxy group contributes to its ability to scavenge free radicals.
Table 1: Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli (MIC = 50 µg/mL) | |
| Cytotoxicity | IC50 = 30 µM in cancer cell lines | |
| Antioxidant | Scavenging activity of 85% at 100 µg/mL |
Case Studies
-
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against various pathogens. The compound demonstrated significant inhibition against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Cytotoxicity in Cancer Research
In vitro studies reported by Johnson et al. (2024) assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it reduced cell viability significantly, with an IC50 value of 30 µM, highlighting its potential as an anticancer agent. -
Antioxidant Activity
A recent investigation into the antioxidant properties showed that the compound could effectively scavenge free radicals, achieving an 85% scavenging rate at a concentration of 100 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases (Chen et al., 2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
